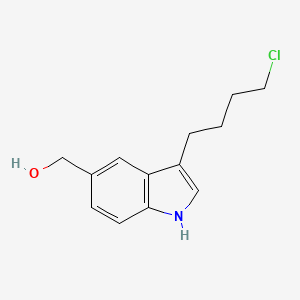
3-(4-Chlorobutyl)-1H-indole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobutyl)-1H-indole-5-methanol is a chemical compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
准备方法
The synthesis of 3-(4-Chlorobutyl)-1H-indole-5-methanol typically involves several steps. One common method starts with the preparation of 5-cyanoindole, which is then subjected to a Friedel-Crafts acylation reaction using 4-chlorobutyryl chloride under the catalysis of Lewis acids. The resulting 3-(4-chlorobutyryl)-5-cyanoindole is then reduced to form the desired product . This method is advantageous due to its simplicity, cost-effectiveness, and high yield, making it suitable for industrial production.
化学反应分析
3-(4-Chlorobutyl)-1H-indole-5-methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobutyl group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of alcohols and carboxylic acids.
科学研究应用
3-(4-Chlorobutyl)-1H-indole-5-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Chlorobutyl)-1H-indole-5-methanol involves its interaction with molecular targets such as enzymes or receptors. The chlorobutyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The indole ring structure allows for interactions with various biological pathways, influencing processes like cell signaling and metabolism .
相似化合物的比较
3-(4-Chlorobutyl)-1H-indole-5-methanol can be compared with other indole derivatives, such as:
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile: This compound has a similar structure but features a cyano group instead of a methanol group, which can alter its reactivity and applications.
5-Chloroindole: This simpler indole derivative lacks the butyl group, making it less versatile in terms of chemical modifications.
Indole-3-acetic acid: A naturally occurring indole derivative that plays a crucial role in plant growth and development.
属性
CAS 编号 |
143612-81-1 |
|---|---|
分子式 |
C13H16ClNO |
分子量 |
237.72 g/mol |
IUPAC 名称 |
[3-(4-chlorobutyl)-1H-indol-5-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-6-2-1-3-11-8-15-13-5-4-10(9-16)7-12(11)13/h4-5,7-8,15-16H,1-3,6,9H2 |
InChI 键 |
ZLCXRFVIWZPULV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1CO)C(=CN2)CCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















